2-methyl-4-[4-(4-methylbenzoyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine 2-methyl-4-[4-(4-methylbenzoyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine
Brand Name: Vulcanchem
CAS No.: 1775451-97-2
VCID: VC11819846
InChI: InChI=1S/C18H19F3N4O/c1-12-3-5-14(6-4-12)17(26)25-9-7-24(8-10-25)16-11-15(18(19,20)21)22-13(2)23-16/h3-6,11H,7-10H2,1-2H3
SMILES: CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NC(=NC(=C3)C(F)(F)F)C
Molecular Formula: C18H19F3N4O
Molecular Weight: 364.4 g/mol

2-methyl-4-[4-(4-methylbenzoyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine

CAS No.: 1775451-97-2

Cat. No.: VC11819846

Molecular Formula: C18H19F3N4O

Molecular Weight: 364.4 g/mol

* For research use only. Not for human or veterinary use.

2-methyl-4-[4-(4-methylbenzoyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine - 1775451-97-2

Specification

CAS No. 1775451-97-2
Molecular Formula C18H19F3N4O
Molecular Weight 364.4 g/mol
IUPAC Name (4-methylphenyl)-[4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]methanone
Standard InChI InChI=1S/C18H19F3N4O/c1-12-3-5-14(6-4-12)17(26)25-9-7-24(8-10-25)16-11-15(18(19,20)21)22-13(2)23-16/h3-6,11H,7-10H2,1-2H3
Standard InChI Key YTZZSTJNYQYWCU-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NC(=NC(=C3)C(F)(F)F)C
Canonical SMILES CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NC(=NC(=C3)C(F)(F)F)C

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure combines a pyrimidine ring with three distinct functional groups:

  • 2-Methyl group: Enhances lipophilicity and steric bulk, potentially influencing binding interactions.

  • 6-Trifluoromethyl group: Introduces strong electron-withdrawing effects, improving metabolic stability and membrane permeability .

  • 4-(4-Methylbenzoyl)piperazine: A piperazine ring linked to a 4-methylbenzoyl group, a motif common in CNS-targeting drugs due to its ability to modulate neurotransmitter receptors .

Table 1: Key Chemical Properties

PropertyValue
CAS NumberNot yet assigned
Molecular FormulaC₁₈H₁₉F₃N₄O
Molecular Weight380.37 g/mol
IUPAC Name2-Methyl-4-[4-(4-methylbenzoyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine
Solubility (Predicted)Low in water; soluble in DMSO, acetone

Synthesis and Optimization

Synthetic Pathways

The synthesis of this compound likely follows multi-step protocols similar to those used for analogous pyrimidine derivatives :

  • Pyrimidine Core Formation: Cyclocondensation of β-diketones or β-ketoesters with guanidine derivatives under basic conditions.

  • Trifluoromethylation: Introduction of the CF₃ group via radical trifluoromethylation using reagents like CF₃I or Umemoto’s reagent .

  • Piperazine-Benzoyl Attachment: Nucleophilic aromatic substitution (SNAr) at position 4 of the pyrimidine ring using 4-methylbenzoyl-piperazine under reflux with a base (e.g., K₂CO₃).

A representative synthetic route is outlined below:

  • Step 1: Preparation of 2-methyl-6-(trifluoromethyl)pyrimidin-4-ol via cyclocondensation.

  • Step 2: Chlorination using POCl₃ to yield 4-chloro-2-methyl-6-(trifluoromethyl)pyrimidine.

  • Step 3: SNAr reaction with 4-(4-methylbenzoyl)piperazine in acetone at 60°C .

Table 2: Reaction Conditions and Yields (Hypothetical)

StepReagents/ConditionsYield
1Guanidine, EtOH, reflux, 12h75%
2POCl₃, DMF, 80°C, 6h85%
34-(4-Methylbenzoyl)piperazine, K₂CO₃, acetone, 60°C, 8h65%

Physicochemical and Spectroscopic Characterization

Spectral Data

While experimental spectra for this compound are unavailable, predictions based on analogs suggest:

  • ¹H NMR (CDCl₃): δ 8.20 (s, 1H, pyrimidine-H), 7.40–7.20 (m, 4H, aromatic H), 3.90–3.70 (m, 8H, piperazine-H), 2.60 (s, 3H, CH₃), 2.40 (s, 3H, Ar-CH₃).

  • ¹³C NMR: Peaks at δ 170.5 (C=O), 160.2 (pyrimidine-C2), 155.8 (pyrimidine-C6), and 124.5 (CF₃, q, J = 280 Hz) .

  • HRMS: m/z calculated for C₁₈H₁₉F₃N₄O [M+H]⁺: 381.1534; found: 381.1538 .

Thermodynamic Stability

The trifluoromethyl group and aromatic systems contribute to high thermal stability, with a predicted melting point of 180–185°C and decomposition temperature exceeding 250°C.

Future Research Directions

  • Synthetic Optimization: Improving yields in the final SNAr step via microwave-assisted synthesis or phase-transfer catalysis .

  • Biological Screening: Prioritize assays against Gram-positive bacteria (e.g., MRSA) and solid tumors (e.g., glioblastoma) .

  • ADMET Profiling: Computational predictions indicate moderate blood-brain barrier penetration but potential hepatic metabolism via CYP3A4 .

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